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Introduction
GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation

inhibitor.[1][2] This class of antiretroviral drugs presents a novel mechanism of action, targeting

the final stages of the viral life cycle.[1] This technical guide provides a comprehensive

overview of the core mechanism of action of GSK3532795, detailing its molecular target,

pharmacological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Gag
Polyprotein Cleavage
The primary mechanism of action of GSK3532795 is the inhibition of the HIV-1 Gag polyprotein

processing, a critical step in the formation of mature, infectious virions.[1][3] Specifically,

GSK3532795 targets and blocks the cleavage of the Gag polyprotein between the capsid (p24)

and the spacer peptide 1 (SP1).[1][4] This cleavage is the final and rate-limiting step in the

maturation process, which is mediated by the viral protease.[4]

By inhibiting this crucial cleavage, GSK3532795 induces the production of immature, non-

infectious viral particles.[3] These particles are unable to form the condensed conical core

characteristic of mature virions, rendering them incapable of infecting new cells.[4]
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GSK3532795 demonstrated potent antiviral activity against both subtype B and subtype C HIV-

1 and was generally well tolerated in clinical trials.[3] However, its development was

discontinued due to gastrointestinal intolerability and the emergence of resistance to the

nucleoside reverse transcriptase inhibitor (NRTI) backbone it was combined with.[4]

Signaling Pathway and Molecular Interaction
The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into

several structural proteins, including the matrix (MA), capsid (CA or p24), and nucleocapsid

(NC) proteins, as well as smaller peptides like SP1 and SP2. The ordered cleavage of Gag is

essential for the morphological rearrangement of the virion from an immature, non-infectious

particle to a mature, infectious one.

GSK3532795 is thought to bind within a six-helix bundle formed by the C-terminal residues of

the CA domain and a portion of the SP1 region.[4] This binding stabilizes the CA/SP1 six-helix

bundle, which in turn reduces the ability of the HIV protease to access and cleave the peptide

bond between CA and SP1.[4] This stabilization and subsequent inhibition of cleavage disrupt

the maturation process.[4]
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Caption: HIV-1 maturation pathway and the inhibitory action of GSK3532795.
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Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy, safety, and in

vitro activity of GSK3532795.

Table 1: Efficacy of GSK3532795 in Treatment-Naïve HIV-1-Infected Adults (Phase IIb, Week

24)[1][2]

Treatment Group (in combination with
TDF/FTC)

Proportion of Patients with HIV-1 RNA <
40 copies/mL

GSK3532795 60 mg QD 76%

GSK3532795 120 mg QD 83%

GSK3532795 180 mg QD 80%

Efavirenz (EFV) 600 mg QD 77%

Table 2: Adverse Events of Interest (Phase IIb, Week 24)[1][2]

Adverse Event GSK3532795 (all doses) Efavirenz (EFV)

Serious Adverse Events 5% 9%

Adverse Events Leading to

Discontinuation
5% 17%

Gastrointestinal Adverse

Events
3-4 fold higher than EFV -

Table 3: In Vitro Activity of GSK3532795[5]
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HIV-1 Strain EC50 (nM)

Wild-Type (WT) 1.9

WT (in human serum) 10.2

V370A Mutant 2.7

ΔV370 Mutant 13

Experimental Protocols
In Vitro Selection of GSK3532795-Resistant Virus
Two primary methods were utilized for the in vitro selection of HIV-1 variants with reduced

susceptibility to GSK3532795.[4]

1. Low Concentration Selection:

Cell Line: MT-2 cells.

Virus: NL4-3 Gag P373S virus.

Protocol:

Infect 2 x 10^6 MT-2 cells with the virus at a multiplicity of infection (MOI) of 0.005.

Culture the infected cells at a density of 2 x 10^5 cells/mL in the presence of GSK3532795
at 1x or 2x the EC50 for the starting virus.

Monitor the culture for 100% cytopathic effect (CPE).

At the end of each passage (upon observing 100% CPE), transfer 25 µL of the culture

supernatant to a fresh cell culture (10 mL, 2 x 10^5 cells/mL) with a 2-fold increased

concentration of GSK3532795.

Continue passaging until compound cytotoxicity is observed (terminated after passage 8 in

the cited study).

A no-drug control is passaged in parallel.
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2. High Concentration Selection:

Cell Line: Not explicitly stated, but likely MT-2 cells as in the low concentration protocol.

Virus: Not explicitly stated.

Protocol:

Perform virus breakthrough experiments in the presence of a fixed high concentration of

GSK3532795 (30 x EC50).

Initiate infections at both low (0.005) and high (0.05) MOI.

Every 3-4 days, split the cultures 1:3 into fresh media containing the same concentration

of the compound.

A no-drug control is cultured in parallel.

Virus breakthrough is defined as the observation of 100% CPE.
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Caption: In vitro resistance selection experimental workflow.

PhenoSense™ Gag/PR Assay
The PhenoSense™ Gag/PR assay (Monogram Biosciences) is a phenotypic assay used to

measure the susceptibility of HIV-1 to antiretroviral drugs, including maturation inhibitors. While

a detailed proprietary protocol is not publicly available, the general steps are as follows:
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Viral RNA Isolation and Amplification: Gag and protease (PR) coding regions are amplified

from patient-derived HIV-1 RNA using reverse transcription-polymerase chain reaction (RT-

PCR).

Recombinant Virus Construction: The amplified Gag-PR sequences are inserted into a

proviral DNA vector that lacks the corresponding region of a laboratory-adapted HIV-1 strain.

This vector also contains a reporter gene, such as luciferase.

Virus Production: The recombinant vector is transfected into host cells to produce infectious

virus particles that contain the patient-derived Gag-PR sequences.

Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the

presence of serial dilutions of the antiretroviral drug being tested (e.g., GSK3532795).

Quantification of Viral Replication: After a set incubation period, viral replication is quantified

by measuring the expression of the reporter gene (e.g., luciferase activity).

IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is

calculated. The fold-change in IC50 for the patient-derived virus is determined by comparing

its IC50 to that of a wild-type reference virus.

Conclusion
GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor that acts by specifically

blocking the cleavage of the Gag polyprotein between the p24 capsid and SP1. This inhibition

leads to the production of non-infectious virions. While its clinical development was halted, the

study of GSK3532795 has provided valuable insights into the HIV-1 maturation process and

has paved the way for the development of other maturation inhibitors. The experimental

protocols and data presented in this guide offer a comprehensive technical overview for

researchers in the field of HIV-1 drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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